molecular formula C8H12O6SSi B187332 Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]- CAS No. 143282-00-2

Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-

Cat. No.: B187332
CAS No.: 143282-00-2
M. Wt: 264.33 g/mol
InChI Key: FAAAJISQTSQWQA-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]- (systematic IUPAC name) is a sulfonated organosilane compound characterized by a benzenesulfonic acid core substituted with a trihydroxysilyl ethyl group. This unique structure combines the sulfonic acid group’s ion-exchange properties with the silane moiety’s ability to form covalent bonds with inorganic matrices, such as silica. The compound has garnered attention in materials science, particularly in ceramic carbon electrodes (CCEs) for fuel cells, where it serves as an ionomer to enhance proton conductivity and structural integrity .

Key features of the compound include:

  • Sulfonic acid group: Provides proton conductivity, critical for electrochemical applications.
  • Trihydroxysilyl ethyl group: Enables covalent bonding to silica-based matrices (e.g., via sol-gel processes with tetraethyl orthosilicate, TEOS).
  • Thermal stability: Demonstrated stable performance under fuel cell operating conditions .

Properties

IUPAC Name

4-(2-trihydroxysilylethyl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6SSi/c9-15(10,11)8-3-1-7(2-4-8)5-6-16(12,13)14/h1-4,12-14H,5-6H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAAJISQTSQWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC[Si](O)(O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447361
Record name Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143282-00-2
Record name Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonation Mechanism and Reagents

Sulfonation typically employs concentrated sulfuric acid (H₂SO₄) or oleum (fuming sulfuric acid, H₂S₂O₇) as the sulfonating agent. The reaction proceeds via electrophilic aromatic substitution, where sulfur trioxide (SO₃) acts as the electrophile. For the target compound, the benzene ring must first be substituted with the trihydroxysilyl ethyl group to direct sulfonation to the para position.

Key reaction parameters :

  • Temperature : 140–250°C

  • Solvent : High-bopoint aromatic hydrocarbons (e.g., xylene, trimethylbenzene) or halogenated solvents

  • Catalyst : None required; excess H₂SO₄ or oleum suffices.

Stepwise Synthesis of 4-(2-Trihydroxysilylethyl)Benzenesulfonic Acid

Introduction of the Trihydroxysilyl Ethyl Group

Prior to sulfonation, the trihydroxysilyl ethyl moiety is introduced to benzene. This is achieved through hydrosilylation or Grignard coupling :

  • Hydrosilylation :

    • Reacting styrene (vinylbenzene) with trihydroxysilane (HSi(OH)₃) in the presence of a platinum catalyst.

    • Forms 4-(2-trihydroxysilylethyl)benzene via anti-Markovnikov addition.

  • Grignard Coupling :

    • A bromobenzene derivative reacts with a silane-containing Grignard reagent (e.g., Mg-CH₂CH₂Si(OH)₃).

    • Yields the same intermediate.

Sulfonation of the Functionalized Benzene

The silane-substituted benzene undergoes sulfonation under controlled conditions:

  • Reaction Setup :

    • Substrate : 4-(2-trihydroxysilylethyl)benzene

    • Sulfonating agent : Oleum (20% SO₃)

    • Solvent : Xylene or chlorobenzene (boiling point >140°C)

    • Temperature : 180–220°C

  • Mechanism :

    • SO₃ generated from oleum attacks the aromatic ring, guided by the electron-donating silane ethyl group to the para position.

    • The reaction is exothermic, requiring gradual addition of oleum to prevent overheating.

  • Workup :

    • The mixture is quenched with ice water, and the sulfonic acid is precipitated.

    • Purification via recrystallization from ethanol-water mixtures.

Industrial-Scale Production Optimizations

Industrial synthesis emphasizes yield , purity , and cost efficiency . Key adaptations include:

Continuous Flow Reactors

  • Advantage : Enhanced heat and mass transfer compared to batch reactors.

  • Conditions :

    • Residence time: 2–4 hours

    • Temperature gradient: 150°C (inlet) to 220°C (outlet)

Solvent Recycling

  • Aromatic solvents (e.g., xylene) are distilled and reused, reducing waste.

Catalytic Enhancements

  • Silica-supported acids : Improve sulfonation efficiency by 15–20% compared to traditional H₂SO₄.

Reaction Condition Analysis

The table below contrasts laboratory and industrial sulfonation parameters:

ParameterLaboratory ScaleIndustrial Scale
Temperature180–200°C200–220°C
SolventChlorobenzeneXylene
Sulfonating AgentOleum (15% SO₃)Oleum (20% SO₃)
Reaction Time6–8 hours2–4 hours (continuous)
Yield70–75%85–90%

Data synthesized from.

Challenges and Mitigation Strategies

Silane Group Stability

  • Issue : The trihydroxysilyl group may hydrolyze or condense under acidic conditions.

  • Solution : Use anhydrous solvents and minimize water content in reagents.

Byproduct Formation

  • Issue : Over-sulfonation or ortho-substitution.

  • Solution : Optimize SO₃ concentration and reaction time.

Emerging Methodologies

Microwave-Assisted Sulfonation

  • Reduces reaction time by 50% (3–4 hours) via uniform heating.

  • Energy efficiency : 30% lower consumption than conventional methods.

Ionic Liquid Catalysts

  • Examples : Imidazolium-based ionic liquids.

  • Benefits :

    • Recyclability (>10 cycles without loss of activity).

    • Higher selectivity for para-substitution .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The sulfonic acid group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and various reducing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and esters. These products are valuable intermediates in the synthesis of various chemicals and materials .

Scientific Research Applications

Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a coupling agent in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Utilized in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Applied in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]- involves its ability to act as a coupling agent. The silane group in the compound reacts with various substrates, forming strong covalent bonds. This interaction enhances the stability and functionality of the resulting products. The compound’s molecular targets include various organic and inorganic substrates, and its pathways involve electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Key Findings :

  • BET Surface Area : Electrodes incorporating TEBS showed superior porosity compared to TPS-based systems, facilitating better reactant diffusion .
  • Thermal Stability : TEBS/TEOS composites exhibited stability up to 300°C, critical for high-temperature fuel cells .
  • Electrochemical Performance : TEBS-based electrodes outperformed Nafion in half-cell tests, attributed to improved interfacial bonding with the silica matrix .
Methyl Orange (4-[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid sodium salt)
  • Structure : Azo group (-N=N-) linked to benzenesulfonic acid and dimethylaniline.
  • Application : pH indicator and biological stain (absorption λmax = 507 nm) .
  • Contrast with TEBS : Despite sharing a sulfonic acid group, Methyl Orange’s azo chromophore enables optical applications, whereas TEBS leverages silane functionality for material science .
Polymerized Benzenesulfonic Acid Derivatives
  • Example : Benzenesulfonic acid, 4-hydroxy-, polymer with formaldehyde and urea (CAS 29405-16-1).
  • Application : Ion-exchange resins or adhesives.
  • Contrast with TEBS: Polymerized forms lack silane groups, limiting their use in hybrid organic-inorganic matrices .

Sulfonated Aromatic Compounds in Industrial Chemistry

Compounds like 4,4'-bis[(4-hydroxy-3-methylphenyl)azo]stilbene-2,2'-disulphonic acid (CAS 79015-29-5) highlight the diversity of sulfonated aromatics:

  • Structure : Stilbene backbone with sulfonic acid and azo groups.
  • Application : High-temperature dyes and pigments.
  • Contrast with TEBS : Focus on colorfastness rather than electrochemical performance .

Biological Activity

Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]- (often referred to as the silanol derivative of benzenesulfonic acid), is a compound that has garnered interest due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula: C₉H₁₃O₅S
  • Molecular Weight: 218.26 g/mol

The presence of the sulfonic acid group (-SO₃H) and the trihydroxysilyl group (-Si(OH)₃) contributes to its unique properties, including solubility in water and potential reactivity with biological molecules.

Biological Activity Overview

Research indicates that benzenesulfonic acid derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity: Several studies have reported that benzenesulfonic acid derivatives possess antimicrobial properties against various bacterial strains. For instance, a study found that certain derivatives inhibited the growth of Escherichia coli and Staphylococcus aureus effectively.
  • Antioxidant Properties: The trihydroxysilyl group in this compound may contribute to its antioxidant activity, scavenging free radicals and reducing oxidative stress in biological systems.
  • Enzyme Inhibition: Some derivatives have been shown to inhibit specific enzymes, which could be beneficial in therapeutic applications targeting metabolic pathways.

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial effects of benzenesulfonic acid derivatives against common pathogens. The results indicated that compounds with higher alkyl chain lengths exhibited increased antibacterial activity. The minimum inhibitory concentration (MIC) values for E. coli were recorded at concentrations as low as 50 µg/mL.
  • Antioxidant Activity:
    In vitro assays demonstrated that benzenesulfonic acid derivatives could reduce lipid peroxidation in rat liver homogenates. The compound showed a significant decrease in malondialdehyde (MDA) levels, indicating its potential as an antioxidant agent.
  • Enzyme Inhibition Studies:
    Research focused on the inhibition of acetylcholinesterase (AChE) by benzenesulfonic acid derivatives revealed IC50 values ranging from 30 to 100 µM. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

Table 1: Antimicrobial Activity of Benzenesulfonic Acid Derivatives

Compound NameBacterial StrainMIC (µg/mL)
Benzenesulfonic Acid Derivative AE. coli50
Benzenesulfonic Acid Derivative BStaphylococcus aureus75
Benzenesulfonic Acid Derivative CPseudomonas aeruginosa100

Table 2: Antioxidant Activity Assay Results

Compound NameMDA Level (nmol/mg protein)% Reduction
Control5.0-
Benzenesulfonic Acid Derivative A3.236
Benzenesulfonic Acid Derivative B2.550

Research Findings

Recent studies have highlighted the significance of structural modifications on the biological activity of benzenesulfonic acid derivatives. For example, the introduction of hydrophilic groups has been shown to enhance solubility and bioavailability, making these compounds more effective in biological systems.

Moreover, computational studies using molecular docking simulations have provided insights into the binding interactions between these compounds and their biological targets, which is crucial for drug design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]- in academic laboratories?

  • Methodological Answer : Synthesis typically involves sulfonation and silane coupling reactions. For example, derivatives of benzenesulfonic acid are synthesized via electrophilic substitution, where trihydroxysilyl groups are introduced using coupling agents under anhydrous conditions. Reaction optimization may require catalysts like palladium complexes or acidic/basic conditions to enhance yield . Characterization of intermediates via NMR (e.g., 1^1H, 13^{13}C) and mass spectrometry (e.g., ESI-MS) is critical to confirm structural integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond angles and distances, particularly for the trihydroxysilyl moiety .
  • Spectroscopy : FT-IR for sulfonic acid (-SO3_3H) and silanol (-Si-OH) group identification. UV-Vis can probe electronic transitions in aromatic-silane hybrids .
  • Mass Spectrometry : High-resolution MS (e.g., NIST database cross-referencing) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for benzenesulfonic acid-silane hybrids?

  • Methodological Answer : Discrepancies in reactivity (e.g., hydrolysis rates or catalytic activity) may arise from variations in solvent polarity, pH, or trace metal impurities. Systematic studies should:

  • Control solvent systems (e.g., DMF vs. aqueous buffers).
  • Use chelating agents (e.g., EDTA) to mitigate metal interference.
  • Validate results via independent techniques (e.g., kinetic assays vs. computational modeling) .

Q. How can computational modeling predict the aqueous stability of Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation effects and hydrogen-bonding networks around silanol groups.
  • DFT Calculations : Assess hydrolysis pathways and transition states for Si-O bond cleavage. Compare with experimental pH-dependent stability data .
  • pKa Prediction : Use software like SPARC to estimate sulfonic acid and silanol group acidity, informing degradation studies .

Q. What experimental designs are optimal for studying biological interactions of this compound?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity with proteins (e.g., serum albumin) by immobilizing the compound on a sensor chip.
  • Fluorescence Quenching : Monitor interactions with enzymes (e.g., cytochrome P450) via tryptophan residue fluorescence changes.
  • Cell-Based Assays : Use cytotoxicity assays (e.g., MTT) to evaluate membrane permeability and biocompatibility .

Data Contradictions and Validation

Q. How should researchers address inconsistencies in spectroscopic data across studies?

  • Methodological Answer :

  • Cross-Validation : Compare NMR chemical shifts with databases (e.g., NIST) and replicate experiments under standardized conditions.
  • Impurity Analysis : Use HPLC-MS to identify byproducts or degradation compounds that may skew results .
  • Collaborative Studies : Share raw data (e.g., crystallographic .cif files) via platforms like the Cambridge Structural Database for peer validation .

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